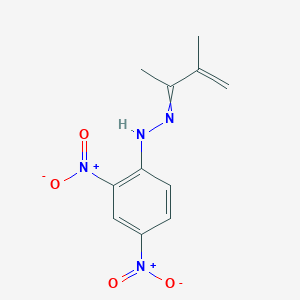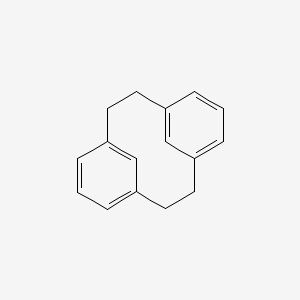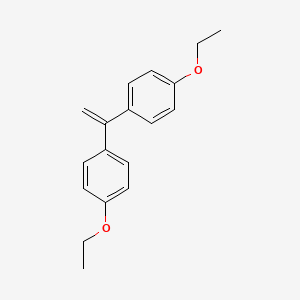
1,1-Bis(4-ethoxyphenyl)ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-ethoxyphenyl)ethylene is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two ethoxyphenyl groups attached to an ethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(4-ethoxyphenyl)ethylene can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-ethoxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzophenone or 4-ethoxybenzoic acid.
Reduction: Formation of 1,1-Bis(4-ethoxyphenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,1-Bis(4-ethoxyphenyl)ethylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-ethoxyphenyl)ethylene involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl groups can participate in various binding interactions, while the ethylene moiety can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethylene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Bis(4-chlorophenyl)ethylene: Contains chlorophenyl groups instead of ethoxyphenyl groups.
1,1-Bis(4-hydroxyphenyl)ethylene: Hydroxy groups replace the ethoxy groups.
Uniqueness
1,1-Bis(4-ethoxyphenyl)ethylene is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
CAS No. |
5031-92-5 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-19-17-10-6-15(7-11-17)14(3)16-8-12-18(13-9-16)20-5-2/h6-13H,3-5H2,1-2H3 |
InChI Key |
QVEWIQXUTCLSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


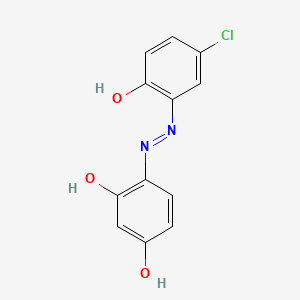
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

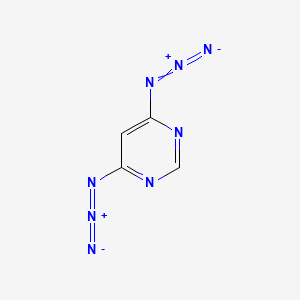
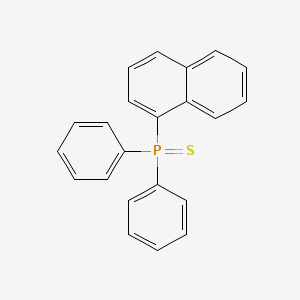
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
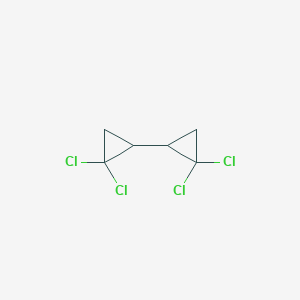
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
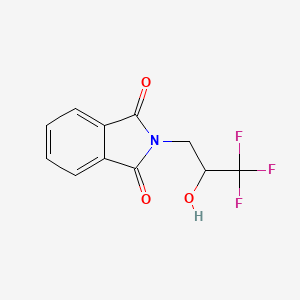
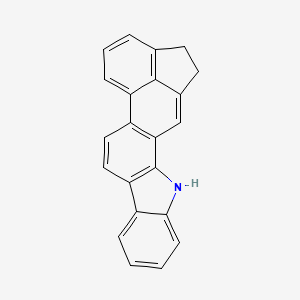
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
